3-(3-Fluorophenyl)-6-methylthian-3-ol
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Overview
Description
3-(3-Fluorophenyl)-6-methylthian-3-ol is an organic compound characterized by the presence of a fluorophenyl group and a thian-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods
Industrial production of 3-(3-Fluorophenyl)-6-methylthian-3-ol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-methylthian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Fluorophenyl)-6-methylthian-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant drug with similar structural features but different pharmacological properties.
3-Fluorophenylboronic acid: Used in organic synthesis and has similar fluorophenyl group.
Uniqueness
3-(3-Fluorophenyl)-6-methylthian-3-ol is unique due to its specific combination of a fluorophenyl group and a thian-3-ol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15FOS |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-methylthian-3-ol |
InChI |
InChI=1S/C12H15FOS/c1-9-5-6-12(14,8-15-9)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
InChI Key |
UDQIIWKNKLGAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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